molecular formula C5H13BO3 B2943082 (4-Methoxybutyl)boronic acid CAS No. 1919893-22-3

(4-Methoxybutyl)boronic acid

Cat. No.: B2943082
CAS No.: 1919893-22-3
M. Wt: 131.97
InChI Key: LPMPWLRAWKNKRF-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)boronic acid is an organoboron compound with the molecular formula C5H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl chain with a methoxy substituent.

Mechanism of Action

Target of Action

The primary target of (4-Methoxybutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the boronic acid with a metal catalyst, typically palladium .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The boronic acid plays a vital role in this reaction, enabling the transmetalation step that is essential for the formation of the new carbon–carbon bond .

Pharmacokinetics

It is known that boronic acids in general are metabolized through a process known asdeboronation , yielding boric acid . Boric acid has low toxicity in humans .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxybutyl)boronic acid can be synthesized through several methods, including hydroboration and Suzuki-Miyaura coupling reactions. One common approach involves the hydroboration of 4-methoxy-1-butene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid . The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxybutyl)boronic acid is unique due to its specific alkyl chain with a methoxy substituent, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and its derivatives, this compound offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

4-methoxybutylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMPWLRAWKNKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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